molecular formula C16H14F3NO2 B13432004 Ethyl 2-[3-(trifluoromethyl)anilino]benzoate CAS No. 2766-16-7

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate

Cat. No.: B13432004
CAS No.: 2766-16-7
M. Wt: 309.28 g/mol
InChI Key: TVEMHVZQZUEHRZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(trifluoromethyl)anilino]benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-[3-(trifluoromethyl)anilino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

CAS No.

2766-16-7

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

ethyl 2-[3-(trifluoromethyl)anilino]benzoate

InChI

InChI=1S/C16H14F3NO2/c1-2-22-15(21)13-8-3-4-9-14(13)20-12-7-5-6-11(10-12)16(17,18)19/h3-10,20H,2H2,1H3

InChI Key

TVEMHVZQZUEHRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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